Caerin 1.1.2
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
SVLGSVAKHVLPHVVPVIAEHL |
Origin of Product |
United States |
Structural Characterization and Biophysical Properties Critical to Function
Elucidation of Secondary and Tertiary Structures
The architectural blueprint of caerin 1.1, and by extension its variants like 1.1.2, is characterized by specific secondary and tertiary structural motifs that are essential for its biological role.
A predominant structural feature of caerin 1.1 is its propensity to form an alpha-helical secondary structure, particularly within a membrane-mimetic environment. nih.goviiitd.edu.in This helical conformation is crucial for the peptide's interaction with and disruption of bacterial membranes. uniprot.orguniprot.org Studies have shown that in an aqueous solution, caerin 1.1 exists in a largely unstructured or random coil state. iiitd.edu.in However, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or lipid micelles, it undergoes a significant conformational change to a predominantly α-helical structure. iiitd.edu.inresearchgate.net This amphipathic helical arrangement, with distinct hydrophobic and hydrophilic faces, is a critical attribute for its membrane-destabilizing activities. nih.gov
The tertiary structure of caerin 1.1 is defined by a distinctive helix-hinge-helix motif. nih.gov This structure consists of two separate α-helical segments connected by a flexible hinge region. nih.goviiitd.edu.in In caerin 1.1, this hinge is typically formed by proline residues. nih.govresearchgate.net This flexible linker allows the two helices to orient themselves optimally for insertion into and disruption of the lipid bilayer of target cell membranes. nih.govacs.org The elimination or modification of this proline-induced hinge has been shown to alter the secondary structure and lead to a significant loss of bactericidal activity, underscoring the functional importance of this motif. nih.gov The two helices in caerin 1.1 have been identified as spanning from Leu2 to Lys11 and from Val17 to His24. iiitd.edu.innih.gov
Spectroscopic and Computational Approaches to Conformational Dynamics
A variety of sophisticated techniques are employed to investigate the dynamic nature of caerin 1.1.2's structure and its interaction with membranes.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in determining the three-dimensional structure of caerin 1.1 in both solution and solid states. iiitd.edu.inresearchgate.netnih.gov Two-dimensional ¹H-¹H and ¹H-¹³C NMR spectroscopy in a trifluoroethanol/water mixture were used to elucidate the solution conformation of caerin 1.1, revealing its two distinct helical regions and the flexible hinge. iiitd.edu.innih.gov
Solid-state NMR studies have provided further insights into the peptide's interaction with lipid bilayers. nih.govnih.govnih.gov These studies have shown that caerin 1.1 can induce significant perturbation of lipid dynamics. nih.gov For instance, ³¹P and ²H solid-state NMR have been used to monitor the packing of lipid headgroups and the order of acyl chains in the membrane's hydrophobic core upon interaction with the peptide. nih.govnih.govnih.gov These experiments have revealed that caerin 1.1 can insert into both neutral and negatively charged membranes, causing an increase in the ordering of the lipid acyl chains. nih.govnih.govnih.gov
Table 1: NMR Spectroscopy Findings for Caerin 1.1
| Technique | Sample Environment | Key Findings | Reference |
|---|---|---|---|
| 2D ¹H-¹H and ¹H-¹³C NMR | 50% Trifluoroethanol/Water | Determined solution structure with two α-helices (Leu2-Lys11, Val17-His24) separated by a flexible hinge. | iiitd.edu.innih.gov |
| Solid-State ³¹P NMR | DMPC and DMPC/DMPG Multilamellar Vesicles | Monitored lipid headgroup packing and dynamics. | nih.gov |
| Solid-State ²H NMR | Deuterated DMPC Multilamellar Vesicles | Showed caerin 1.1 orders the lipid acyl chains, suggesting insertion into the bilayer. | nih.govnih.gov |
Circular Dichroism (CD) spectroscopy is a powerful technique for monitoring the secondary structure of peptides and proteins, particularly their helical content. CD studies of caerin 1.1 have demonstrated its conformational flexibility. In an aqueous environment, the CD spectrum is characteristic of a random coil structure. iiitd.edu.in However, with the addition of TFE, a solvent that mimics the hydrophobic environment of a membrane, the spectrum shifts to one indicative of a high α-helical content, with distinct minima near 208 and 222 nm. iiitd.edu.in This transition confirms the peptide's propensity to adopt a helical conformation in a membrane-like setting, a crucial step in its mechanism of action. iiitd.edu.in
Table 2: Circular Dichroism (CD) Spectroscopy of Caerin 1.1
| Solvent Condition | Observed Secondary Structure | Interpretation | Reference |
|---|---|---|---|
| Water | Random Coil | Unstructured in aqueous solution. | iiitd.edu.in |
Molecular dynamics (MD) simulations provide computational insights into the dynamic behavior of peptides like caerin 1.1 at an atomic level. nih.gov These simulations, often initiated using structures derived from NMR data, model the peptide's interaction with various membrane-mimetic environments, such as dimyristoylphosphatidylcholine (B1235183) (DMPC) or DMPC/dimyristoylphosphatidylglycerol (DMPG) bilayers. nih.gov
MD simulations have corroborated experimental findings, showing that caerin 1.1 inserts into the lipid bilayer. nih.govnih.gov These computational models have also revealed that the peptide can pull water and phosphate (B84403) groups into the membrane interior, suggesting a mechanism for membrane disruption. nih.govnih.gov Furthermore, simulations have been used to compare the behavior of caerin 1.1 in different membrane environments, highlighting its potential to form pores. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| Caerin 1.1 | |
| This compound | |
| Trifluoroethanol (TFE) | |
| Dimyristoylphosphatidylcholine (DMPC) | |
| Dimyristoylphosphatidylglycerol (DMPG) | |
| Leucine | |
| Lysine | |
| Valine | |
| Histidine | |
| Proline | |
| Alanine (B10760859) |
Molecular and Cellular Mechanisms of Biological Action
The bactericidal efficacy of Caerin 1.1 is primarily attributed to its ability to compromise the integrity of the prokaryotic cell membrane. usc.edu.au This process is not governed by a single, invariable mechanism but rather by a multi-faceted approach involving several interaction modalities. The peptide can destabilize the bacterial membrane through various models of action, including the formation of transmembrane pores or the detergent-like disruption of the lipid bilayer. usc.edu.auresearchgate.net The specific mechanism employed can be influenced by factors such as peptide concentration and the lipid composition of the target membrane. usc.edu.aunih.gov
Membrane Interaction Modalities in Prokaryotic Systems
Caerin 1.1 exhibits a notable selectivity for prokaryotic over eukaryotic cells. asm.org This selectivity is fundamentally driven by differences in membrane composition. usc.edu.au Prokaryotic cell membranes possess a significant net negative charge due to a high concentration of anionic phospholipids (B1166683), such as phosphatidylglycerol (PG). nih.gov In contrast, the outer leaflet of normal eukaryotic cell membranes is predominantly composed of neutral, zwitterionic phospholipids like phosphatidylcholine (PC). usc.edu.aunih.gov
As a cationic peptide with positively charged amino acid residues, Caerin 1.1 is electrostatically attracted to the negatively charged surfaces of bacterial membranes. usc.edu.auasm.org This initial electrostatic interaction is the crucial first step that concentrates the peptide at the target membrane surface, initiating the subsequent disruptive events. nih.gov Studies using model membranes have confirmed that Caerin 1.1 displays a preferential interaction with anionic lipids like dimyristoylphosphatidylglycerol (DMPG). core.ac.uknih.gov This electrostatic guidance ensures that the peptide's disruptive power is directed selectively against bacteria, minimizing damage to host cells. usc.edu.auasm.org
Pore Formation Mechanisms
Once bound to the bacterial membrane, Caerin 1.1 can induce permeabilization by forming transmembrane pores. With its 25-residue length, the peptide is capable of spanning a typical membrane bilayer as an α-helix, a prerequisite for pore formation. core.ac.uk Two principal models are proposed for this action: the toroidal pore and the barrel-stave pore. usc.edu.aunih.gov The formation of these pores leads to the leakage of intracellular contents, disruption of ionic gradients, and ultimately, cell death. usc.edu.aufbtjournal.com
| Feature | Toroidal Pore Model | Barrel-Stave Pore Model |
| Peptide Orientation | Peptides insert perpendicularly into the bilayer but remain associated with the lipid headgroups. nih.govfbtjournal.com | Peptides insert perpendicularly and aggregate to form a barrel-like structure. fbtjournal.comtuat.ac.jp |
| Pore Lining | The pore is lined by both the hydrophilic faces of the peptides and the headgroups of the lipid molecules, inducing a positive membrane curvature. nih.govmdpi.comelifesciences.org | The pore is lined exclusively by the hydrophilic faces of the peptides, with hydrophobic faces interacting with the lipid acyl chains. nih.govelifesciences.org |
| Lipid Bilayer | The lipid bilayer is significantly disrupted and bent inward to form a continuous surface with the pore. fbtjournal.com | The lipid bilayer remains relatively intact, with the peptide bundle inserted as a distinct unit. fbtjournal.comelifesciences.org |
| Pore Dynamics | Pores are often transient and dynamic in size. tuat.ac.jp | Pores are typically more stable and have a more defined, rigid structure. tuat.ac.jp |
In the toroidal pore model, the aggregated peptides induce a significant local curvature in the lipid bilayer. fbtjournal.com This action causes the membrane to bend back on itself, creating a pore that is lined by both the peptides and the lipid headgroups. nih.govelifesciences.org This mechanism involves substantial disruption of the bilayer's structure. fbtjournal.com Evidence suggests that Caerin 1.1 may induce the formation of highly curved regions within the membrane, consistent with the toroidal pore model. core.ac.uk This model is characterized by the peptides always being associated with the lipid head groups, even when forming the channel. nih.gov
Carpet Mechanism of Membrane Disruption
An alternative to pore formation is the "carpet" mechanism, which involves a detergent-like action. core.ac.uk In this model, Caerin 1.1 peptides initially bind to the membrane surface, orienting parallel to the lipid bilayer. usc.edu.aufbtjournal.com As the peptide concentration on the surface increases, they form a "carpet-like" layer. usc.edu.auasm.org
Once a critical threshold concentration is reached, this peptide carpet disrupts the membrane's integrity, leading to the formation of transient holes or the complete disintegration of the membrane into micelle-like structures. usc.edu.au This process effectively dissolves the membrane without the formation of discrete, stable pores. mdpi.com Several studies have proposed the carpet mechanism as a primary mode of action for Caerin 1.1, particularly at sufficiently high peptide concentrations. usc.edu.auiiitd.edu.innih.gov
Modulation of Membrane Fluidity and Order
Beyond creating pores or causing wholesale dissolution, Caerin 1.1 also exerts a significant influence on the biophysical properties of the prokaryotic membrane, specifically its fluidity and order. Upon insertion, the peptide interacts with the surrounding lipid molecules, altering their organization and mobility. researchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) studies have provided direct insight into these effects. Research on intact E. coli and B. subtilis has shown that Caerin 1.1 interacts with the hydrophobic core of the bacterial membranes, causing a decrease in the order of the lipid acyl chains. nih.gov Conversely, other studies using model membranes composed of DMPC and DMPG found that Caerin 1.1 orders the acyl chains within the hydrophobic core. nih.gov These findings suggest that the peptide penetrates deep into the bilayer, disrupting the ordered packing of the lipid tails. core.ac.uknih.govnih.gov This penetration can lead to the formation of distinct lipid domains with varying acyl chain orders, further destabilizing the membrane structure and contributing to its ultimate failure. core.ac.uknih.gov The electrostatic interaction between the peptide and anionic lipids appears to enhance this effect on the membrane's physical state. nih.gov
Peptide-Lipid Ratio Dependence of Interaction
The interaction of Caerin 1.1 with cellular membranes, a critical step in its biological activity, is dependent on the peptide-to-lipid (P/L) molar ratio. Like many antimicrobial peptides (AMPs), the concentration of caerin peptides relative to the lipids in a target membrane dictates the mechanism and extent of membrane perturbation.
Studies on model membranes reveal that at certain concentrations, caerin peptides can induce membrane disruption. Leakage assays performed on red blood cell (RBC) membranes and model lipid vesicles have been used to determine the lytic action of these peptides, reporting the P/L ratios at which lysis occurs. usc.edu.au For instance, in solid-state NMR studies of erythrocyte ghosts, the effects of Caerin 1.1 were examined at various P/L molar ratios, demonstrating that its mechanism of action is concentration-dependent. usc.edu.au While a fixed P/L ratio of 30:1 was used in some molecular dynamics studies, it is acknowledged that a higher local concentration of the peptide is likely required to induce major disruptions like the formation of transmembrane pores. nih.gov The mechanism of action for caerin peptides can shift based on their concentration; at high concentrations, they may act via a "carpet mechanism," where the peptides accumulate on the membrane surface before disrupting it. asm.org This dependence highlights that a threshold concentration of the peptide on the membrane surface is necessary to trigger the events leading to cell death.
Cell-Killing Mechanisms in Eukaryotic Cancer Cell Models (In vitro/Preclinical)
In preclinical and in vitro settings, Caerin 1.1 and the related peptide Caerin 1.9, both isolated from Australian tree frogs, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. mdpi.comresearchgate.netfrontiersin.org These peptides employ multiple sophisticated mechanisms to induce cancer cell death, moving beyond simple membrane disruption to the targeted activation of specific programmed cell death pathways. mdpi.comusc.edu.au Their combination, in particular, has been shown to have additive or synergistic effects in inhibiting the proliferation of cancer cells such as HeLa, A549 (non-small-cell lung cancer), and various breast cancer cell lines. nih.govmdpi.comfrontiersin.org
Table 1: In Vitro Anti-proliferative Activity of Caerin Peptides This table is interactive. You can sort and filter the data.
| Peptide(s) | Cancer Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Caerin 1.1 & 1.9 | HeLa (Cervical Cancer) | Remarkable inhibition of proliferation; additive effect observed. | usc.edu.aufrontiersin.org |
| Caerin 1.1 & 1.9 | TC-1 (HPV-transformed) | Significant inhibition of proliferation with a dose-dependent additive effect. | usc.edu.au |
| Caerin 1.1 | A549 (Non-Small-Cell Lung) | Concentration-dependent inhibition of proliferation. | frontiersin.org |
| Caerin 1.9 | A549 (Non-Small-Cell Lung) | Concentration-dependent inhibition of proliferation. | frontiersin.org |
| Caerin 1.1 | CAL-62 (Anaplastic Thyroid) | Arrested cells in the S phase, inducing apoptosis. | usc.edu.au |
| Caerin 1.1 & 1.9 | 4T-1 (Breast Cancer) | Significantly inhibited cell proliferation and induced apoptosis. | mdpi.com |
A primary mechanism through which Caerin 1.1 and 1.9 exert their anticancer effects is the induction of apoptosis, or programmed cell death. frontiersin.org Proteomic analyses of cancer cells treated with these peptides have shown that processes related to apoptosis are significantly enriched. usc.edu.au This apoptotic signaling is activated through the modulation of key cellular pathways. mdpi.comusc.edu.au
A significant body of evidence points to the activation of the Tumor Necrosis Factor-Alpha (TNF-α) signaling pathway as a crucial element in the apoptotic activity of Caerin 1.1 and 1.9. mdpi.comusc.edu.au TNF-α is a cytokine involved in systemic inflammation and is capable of inducing apoptosis. nih.govwikipathways.org
Studies on human cervical cancer (HeLa) cells treated with Caerin 1.1 and 1.9 revealed that the peptides stimulate TNF-α-dependent apoptotic signals. nih.govusc.edu.aunih.gov This activation leads to a dose-dependent increase in the levels of key executioner caspases, including caspase-3 and the initiator caspase-9, confirming the engagement of the apoptotic cascade. usc.edu.aunih.gov The binding of TNF-α to its receptor, TNFR1, typically initiates a signaling cascade that can lead to the activation of caspase-8 and subsequent apoptotic events. nih.gov Proteomic analysis has confirmed that the TNF-α signaling pathway is one of the most significantly modulated pathways in cancer cells following treatment with these caerin peptides. usc.edu.aunih.gov This targeted activation suggests a mechanism more complex than mere membrane lysis, allowing the peptides to trigger a controlled, internal self-destruction program within the cancer cells. usc.edu.aufrontiersin.org
In addition to activating pro-apoptotic pathways, Caerin 1.1 and 1.9 also appear to inhibit critical cell survival and proliferation pathways, most notably the Epidermal Growth Factor Receptor (EGFR) signaling pathway. usc.edu.aunih.gov The EGFR pathway is frequently over-activated in many cancers, driving malignant transformation and proliferation. nih.gov
More recent research has uncovered another form of programmed cell death induced by Caerin 1.1 and 1.9: pyroptosis. mdpi.comnih.gov Pyroptosis is a highly inflammatory form of lytic cell death, distinct from apoptosis, that is executed by the gasdermin family of proteins. researchgate.net This process is characterized by cell swelling, membrane bubbling, and the release of pro-inflammatory cytokines. mdpi.comnih.gov
A 2025 study demonstrated that a one-hour treatment with a combination of Caerin 1.1 and 1.9 induced acute pyroptosis in several epithelial cancer cell lines, including HeLa, A549, and Huh-7. nih.gov This rapid cell death is significant because it not only eliminates cancer cells directly but also enhances the immunogenicity of the dying cells, which can stimulate a broader anti-tumor immune response. mdpi.comnih.gov
The pyroptotic death induced by caerin peptides is mediated through a specific signaling cascade involving Caspase-3 and Gasdermin E (GSDME). mdpi.comnih.gov While caspases are well-known as mediators of apoptosis, Caspase-3 has a dual role and can also trigger pyroptosis by cleaving GSDME.
Upon treatment with Caerin 1.1 and 1.9, western blot analysis confirmed the upregulation of pyroptosis markers, including active Caspase-3 and the N-terminal fragment of GSDME (GSDME-N). nih.gov The cleavage of GSDME by Caspase-3 unleashes the GSDME-N fragment, which then inserts into the plasma membrane to form large pores. This pore formation leads to cell lysis and the release of lactate (B86563) dehydrogenase (LDH) and inflammatory cytokines like IL-18, all of which were observed in caerin-treated cancer cells. mdpi.comnih.gov This Caspase-3/GSDME pathway represents a critical mechanism for the peptides' potent and rapid cytotoxic effects against cancer cells. mdpi.comnih.gov
Table 2: Summary of Cell-Killing Mechanisms This table is interactive. You can sort and filter the data.
| Mechanism | Pathway | Key Mediators | Effect on Cancer Cell | Reference(s) |
|---|---|---|---|---|
| Apoptosis | TNF-α Signaling | TNF-α, Caspase-9, Caspase-3 | Programmed cell death | nih.govmdpi.comusc.edu.aunih.gov |
| Anti-Proliferation | EGFR Signaling | EGFR | Inhibition of growth signals | usc.edu.aufrontiersin.orgnih.gov |
| Pyroptosis | Caspase-3/GSDME Signaling | Caspase-3, GSDME | Inflammatory cell lysis, immune stimulation | mdpi.comnih.gov |
Immunomodulatory Effects in Preclinical Tumor Microenvironments
Activation of Specific Signaling Pathways (e.g., STAT1/IFN-α)
Recent research has illuminated the significant role of the amphibian-derived peptide, Caerin 1.1, in modulating the host immune response, particularly through the activation of the STAT1/IFN-α signaling pathway. This mechanism is pivotal in its observed anti-tumor effects. Studies involving a mixture of Caerin 1.1 and Caerin 1.9 have demonstrated a remarkable ability to alter the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. nih.gov This transformation is largely attributed to the activation of the Type I interferon (IFN) response and STAT1 signaling within tumor-associated macrophages (TAMs). nih.gov
The activation of this pathway is a critical component of the innate immune system's response to pathogens and cancerous cells. Upon stimulation by Caerin 1.1, macrophages exhibit an enhanced IFN-α response signaling. nih.govmdpi.com This leads to a cascade of intracellular events, primarily mediated by the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway. The binding of IFN-α to its receptor (IFNAR) on the macrophage surface triggers the phosphorylation of STAT1. plos.org Phosphorylated STAT1 then forms dimers and translocates to the nucleus, where it binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoter regions of various interferon-stimulated genes (ISGs). usc.edu.au
Quantitative proteomic analysis has confirmed the upregulation of key proteins involved in this pathway following treatment with Caerin 1.1/1.9. Notably, the levels of STAT1 and Interferon Regulatory Factor 9 (IRF9) were found to be elevated by more than 30%. frontiersin.org IRF9 is a crucial component of the ISG Factor-3 complex (ISGF3), which is a primary transcriptional activator for ISGs. The activation of STAT1 and the subsequent increase in ISG expression are instrumental in the observed polarization of macrophages from an M2-like immunosuppressive phenotype to an M1-like pro-inflammatory state. tandfonline.comtandfonline.com This shift is characterized by the increased secretion of pro-inflammatory cytokines such as IL-12 and a reduction in the anti-inflammatory cytokine IL-10. tandfonline.comtandfonline.com
The significance of this pathway in the anti-tumor activity of Caerin 1.1 is underscored by the fact that the depletion of macrophages eliminates the therapeutic benefits. nih.govnih.gov This indicates that the activation of the STAT1/IFN-α pathway in TAMs is a primary mechanism through which Caerin 1.1 exerts its immunomodulatory and anti-cancer effects. nih.govnih.gov Furthermore, single-cell RNA sequencing has revealed that this activation is not limited to a single macrophage subtype but occurs across multiple macrophage populations within the TME. nih.govmdpi.com
The table below summarizes the key molecular components and their roles in the Caerin 1.1-mediated activation of the STAT1/IFN-α signaling pathway.
| Component | Role in the Pathway | Observed Effect of Caerin 1.1/1.9 |
| IFN-α | Initiates the signaling cascade by binding to its receptor (IFNAR). plos.org | Secretion is stimulated in the tumor microenvironment. tandfonline.com |
| IFNAR | Cell surface receptor that binds IFN-α, leading to the activation of associated kinases. plos.org | Expression is increased on macrophages. tandfonline.com |
| STAT1 | A key signal transducer and activator of transcription that, upon phosphorylation, translocates to the nucleus to activate ISG expression. nih.govplos.org | Protein levels are elevated by over 30%, and it is identified as a key modulator of the immune response. nih.govfrontiersin.org |
| IRF9 | A component of the ISGF3 transcription factor complex, which binds to ISREs to drive the expression of interferon-stimulated genes. frontiersin.org | Protein levels are elevated by over 30%. frontiersin.org |
| ISGs | A broad range of genes that mediate the anti-viral, anti-proliferative, and immunomodulatory effects of interferons. | Expression is significantly upregulated in tumor-infiltrating macrophages. usc.edu.au |
Further research has also pointed to the potential involvement of other synergistic pathways, such as the NF-κB pathway, which may work in concert with STAT1 to induce pro-inflammatory responses. frontiersin.org The detailed research findings on the impact of Caerin 1.1/1.9 on key signaling molecules are presented in the table below.
| Research Finding | Cell/Model System | Key Molecules Investigated | Outcome of Caerin 1.1/1.9 Treatment | Reference |
| Activation of Type I interferons response and Stat1 signaling in tumor macrophages. | Murine transplantable tumor model (TC-1) | STAT1, Type I Interferons | Significant activation of the signaling pathway, leading to tumor resistance. | nih.gov |
| Activation of IFNAR-1 and STAT1 signaling pathways in tumor-infiltrating macrophages. | In vivo tumor models | IFNAR-1, STAT1 | Inhibition of tumor growth and a shift in macrophage polarization from M2 to M1. | plos.org |
| Upregulation of key regulators of the interferon-alpha/beta secretion and response. | TC-1 tumor-bearing mice | STAT1, IRF9, Ifit1, Gzma, Cd5l | Protein contents were elevated by more than 30%. | frontiersin.org |
| STAT1 identified as a key gene involved in the signaling regulation induced by the caerin peptides. | TC-1 tumor-bearing mice | STAT1 | STAT1 was significantly elevated. | nih.gov |
| Activation of pathways regulated by Stat1, leading to apoptosis. | TC-1 tumor-bearing mice | STAT1 | Computational integration of proteomic and single-cell transcriptomic data supported the activation of Stat1-modulated apoptosis. | tandfonline.comusc.edu.au |
Structure Activity Relationship Sar and Peptide Engineering
Identification of Key Amino Acid Residues and Motifs
The 25-amino-acid sequence of Caerin 1.1 is fundamental to its structure and function. iiitd.edu.in The presence of two proline residues at positions 15 and 19 is a defining feature. nih.govacs.org Proline is known as a "helix-breaking" residue, and in Caerin 1.1, these residues are critical for creating the flexible hinge that separates the two α-helices. iiitd.edu.innih.gov This structural motif is essential for the peptide's broad-spectrum antibacterial activity. nih.gov
Impact of Conformational Flexibility, Particularly the Hinge Region, on Biological Activity
The flexibility endowed by the proline-induced hinge region is not merely a structural linker but a critical determinant of Caerin 1.1's biological activity. nih.govnih.govacs.org This flexibility allows the two α-helices to orient themselves optimally within the bacterial cell membrane to cause disruption. nih.govnih.govacs.org Studies have indicated that both helices and the flexibility of the hinge connecting them are necessary for potent antimicrobial action. nih.gov
The importance of this conformational adaptability has been demonstrated through peptide engineering. When the proline residues that create the hinge are replaced, the structure and, consequently, the activity of the peptide are significantly altered. nih.govacs.org The central hinge angle is a key parameter; modifications that decrease this angle and reduce flexibility correspond to a decrease in antibiotic activity. nih.govacs.org This direct relationship underscores that the specific three-dimensional arrangement and the dynamic nature of the hinge are essential for the peptide's mechanism of action. nih.govnih.gov
Design and Synthesis of Analogues for Modified Specificity or Potency
To explore and enhance the therapeutic potential of Caerin 1.1, researchers have designed and synthesized numerous analogues. These modifications aim to improve potency, alter microbial specificity, or enhance stability. nih.gov Strategies have primarily focused on amino acid substitutions and modifications to the peptide's ends. iiitd.edu.innih.gov
A key strategy in modifying Caerin 1.1 involves substituting the proline residues within the hinge region. nih.govacs.org Replacing one or both prolines with glycine (B1666218) has been shown to result in peptides with generally reduced antimicrobial activity. iiitd.edu.inasm.org
Further studies involving the replacement of both Proline15 and Proline19 with either glycine or alanine (B10760859) have provided deeper insights. These substitutions lead to a significant decrease in the central hinge angle of the peptide, with the alanine substitutions causing a more pronounced reduction than glycine. nih.govacs.org This structural change is directly correlated with a decrease in antibiotic activity, providing strong evidence for the necessity of the proline-induced hinge for full potency. nih.govacs.org
| Peptide | Sequence | Key Modification(s) | Impact on Activity |
| Caerin 1.1 | GLLSVLGSVAKHVLP HVVP VIAEHL-NH₂ | Wild-type | Potent broad-spectrum activity. nih.govacs.org |
| [Gly15,19] Caerin 1.1 | GLLSVLGSVAKHVLG HVVG VIAEHL-NH₂ | Proline to Glycine substitution | Reduced overall activity. iiitd.edu.innih.gov |
| [Ala15,19] Caerin 1.1 | GLLSVLGSVAKHVLA HVVA VIAEHL-NH₂ | Proline to Alanine substitution | Reduced antibiotic activity. nih.govacs.org |
Table 1: Comparison of Caerin 1.1 and its Proline-Substituted Analogues.
Modifications at the N- and C-termini of Caerin 1.1 have also been investigated to understand their role in the peptide's function. The terminal ends of Caerin 1 peptides are recognized as having features important for their antimicrobial activity. nih.gov
Studies have shown that adding extra amino acid tags to either the N- or C-terminus can induce changes in the peptide's bioactivity. nih.gov For example, the addition of a polyhistidine (6xHis) tag has been explored. While terminal tags can sometimes drastically reduce antiviral activity, a 6xHis tag at the N-terminus was found to maintain or even increase the antimicrobial activity of Caerin 1.1 against several fish pathogenic bacteria. researchgate.net This indicates that the effects of terminal modifications can be specific to the type of tag and the target organism. researchgate.net The natural form of Caerin 1.1 has an amidated C-terminus (-NH₂), a common feature in antimicrobial peptides that can enhance stability and activity. asm.org
Research Applications in Preclinical Models
Evaluation of Antimicrobial Activity in vitro and in vivo (non-human)
Caerin 1.1 has demonstrated a broad spectrum of antimicrobial activity, positioning it as a potential alternative to conventional antibiotics, particularly in the face of rising antimicrobial resistance.
In vitro studies have consistently shown that Caerin 1.1 and its close relative, Caerin 1.9, possess antimicrobial activity against a wide range of both Gram-positive and Gram-negative bacteria. asm.org Broth microdilution assays revealed that Caerin 1.1 and 1.9 displayed stronger antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus haemolyticus when compared to the antibiotic polymyxin (B74138) B. nih.govusc.edu.au Conversely, they exhibited weaker activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govusc.edu.au The enhanced efficacy against Gram-positive bacteria is attributed to the composition of their cell membranes, which contain negatively charged teichoic and lipoteichoic acids that attract the cationic Caerin peptides. nih.govusc.edu.au The more complex outer membrane of Gram-negative bacteria, with its anionic lipopolysaccharides, requires a higher concentration of the peptide for effective interaction. nih.govusc.edu.au
Interactive Table: Minimum Inhibitory Concentrations (MIC) of Caerin 1.1 against various bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Gram-Positive | 3.75 - 15 |
| Streptococcus haemolyticus | Gram-Positive | 3.75 - 15 |
| Escherichia coli | Gram-Negative | >15 |
| Pseudomonas aeruginosa | Gram-Negative | >15 |
A significant area of research has been the evaluation of Caerin 1.1 against multi-drug resistant (MDR) bacteria. Studies have demonstrated its high bioactivity against clinically important strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. asm.orgasm.org In vitro experiments have shown that Caerin 1.1 and 1.9 have a better ability to inhibit the growth of MRSA and A. baumannii compared to polymyxin B. asm.orgasm.org Furthermore, a combination of Caerin 1.1 and Caerin 1.9 has been shown to have an additive inhibitory effect on the growth of both MRSA and A. baumannii. asm.orgasm.org In a murine skin infection model, a temperature-sensitive gel containing Caerin 1.1 and 1.9 effectively inhibited the growth of MRSA, highlighting its potential for in vivo applications. asm.orgnih.gov
Bacterial biofilms, which are communities of microbes encased in a self-produced matrix, pose a significant challenge in treating infections due to their increased resistance to antibiotics. researchgate.net Research has shown that a combination of Caerin 1.1 and 1.9 can not only prevent the formation of biofilms by A. baumannii but also has a therapeutic effect on established biofilms. researchgate.netnih.gov The proposed mechanism involves the disruption of the bacterial cell membrane within the biofilm. mdpi.com
A critical advantage of antimicrobial peptides like Caerin 1.1 over traditional antibiotics is their lower tendency to induce bacterial resistance. nih.govresearchgate.net Studies have shown that, unlike conventional antibiotics, repeated in vitro culture with Caerin 1.9 did not lead to the development of resistant bacterial strains. asm.orgasm.orgnih.gov This suggests that Caerin peptides could be a sustainable alternative in the fight against antibiotic-resistant bacteria. asm.orgnih.gov
Evaluation of Anticancer Activity in vitro and in vivo (non-human)
Beyond its antimicrobial properties, Caerin 1.1 has exhibited promising anticancer activity across a range of cancer cell lines in preclinical models.
Caerin 1.1 has demonstrated potent anti-tumor effects on various cancer cells in vitro. plos.org Previous studies have shown that a mixture of Caerin 1.1 and 1.9 can inhibit the growth of human and mouse cervical cancer, human thyroid cancer, and human breast cancer cells. nih.gov
In studies on human cervical cancer HeLa cells, both Caerin 1.1 and 1.9 significantly inhibited cell proliferation, with an additive effect when used in combination. frontiersin.org The peptides were observed to enter the cancer cells and induce apoptosis. frontiersin.org
Research on glioblastoma, an aggressive brain cancer, has shown that Caerin 1.1 and 1.9 can inhibit the growth of U87 and U118 glioblastoma cell lines. plos.orgnih.gov These peptides were also found to curtail the migration of glioblastoma cells and impact the cell cycle. plos.orgnih.gov
Furthermore, in a melanoma tumor model, a combination of Caerin 1.1 and 1.9 was shown to inhibit tumor growth by attracting immune cells like macrophages, T cells, and NK cells to the tumor microenvironment. nih.gov
Interactive Table: Anticancer Activity of Caerin 1.1 in various cancer cell lines.
| Cancer Type | Cell Line(s) | Observed Effect |
|---|---|---|
| Cervical Cancer | HeLa | Inhibition of proliferation, induction of apoptosis |
| Glioblastoma | U87, U118 | Inhibition of growth and migration, cell cycle arrest |
| Breast Cancer | Not specified | Inhibition of growth |
| Thyroid Cancer | Not specified | Inhibition of growth |
| Melanoma | B16 | Inhibition of tumor growth, immune cell recruitment |
Note: This table summarizes findings from multiple preclinical studies.
Synergistic Effects with Established Immunotherapies (e.g., anti-PD-1, therapeutic vaccines)
Recent preclinical studies have highlighted the ability of caerin peptides, particularly a combination of caerin 1.1 and 1.9, to enhance the efficacy of established cancer immunotherapies. rsc.orgnih.gov In murine tumor models, these peptides have demonstrated synergistic effects when used alongside PD-1 blockade antibodies and therapeutic vaccines, leading to improved outcomes. rsc.orgfrontiersin.org
Research in a TC-1 tumor model showed that the combination of caerin 1.1/1.9 with an anti-PD-1 antibody significantly improved the therapeutic efficacy, resulting in reduced tumor weight and extended survival of tumor-bearing mice. rsc.orgfrontiersin.org These peptides appear to modulate the tumor microenvironment, making it more responsive to immune checkpoint inhibitors. nih.govnih.gov One mechanism involves shifting macrophage polarization from the immunosuppressive M2 type to the pro-inflammatory M1 type, which supports a more robust anti-tumor immune response. nih.govnih.gov
Furthermore, the combination of caerin 1.1 and 1.9 has been shown to boost the effectiveness of therapeutic vaccines. scienceopen.comuniprot.org In a TC-1 mouse model, the peptides enhanced the efficacy of an HPV16 E7 peptide-based vaccine, an effect attributed to the recruitment of more T cells to the tumor site. scienceopen.com Studies also indicate that caerin peptides can increase the infiltration of other crucial immune cells, such as NK cells and dendritic cells, into the tumor. nih.govnih.gov In a 4T-1 murine breast cancer model, the combination of caerin peptides with a dendritic cell vaccine showed superior tumor suppression compared to either treatment alone. medchemexpress.com
Table 1: Synergistic Effects of Caerin Peptides with Immunotherapies in Preclinical Models
| Preclinical Model | Caerin Peptides | Combination Therapy | Key Findings | Citations |
|---|---|---|---|---|
| TC-1 Murine Tumor | Caerin 1.1 / 1.9 | Anti-PD-1 | Reduced tumor weight, extended survival. | rsc.org, frontiersin.org |
| TC-1 Murine Tumor | Caerin 1.1 / 1.9 | Therapeutic Vaccine (HPV16 E7) | Enhanced vaccine efficacy, increased T-cell recruitment. | scienceopen.com, uniprot.org |
| Glioblastoma Model | Caerin 1.1 / 1.9 | Anti-PD-1, Therapeutic Vaccine | Enhanced efficacy of immunotherapy. | nih.gov |
| 4T-1 Breast Cancer | Caerin 1.1 / 1.9 | Dendritic Cell Vaccine | Superior tumor suppression, increased CD4+ T cell infiltration. | medchemexpress.com |
Evaluation of Antiviral Activity in vitro
The caerin family of peptides has demonstrated significant antiviral properties in laboratory settings. rsc.org Their mechanism often involves direct interaction with and disruption of the viral envelope, which is crucial for inhibiting infection. rsc.org
Caerin 1 peptides have been shown to potently inhibit Human Immunodeficiency Virus (HIV) in vitro. Studies have found that peptides like caerin 1.1 and 1.9 can efficiently block the infection of T cells by HIV at concentrations that are not toxic to the host cells. rsc.org One of the proposed mechanisms is the disruption of the viral membrane.
Beyond HIV, caerin peptides have also been investigated for activity against Human Papillomavirus (HPV). Research has shown that caerin 1.1 and 1.9 can inhibit the proliferation of HPV-transformed cells. frontiersin.org Specifically, they were found to induce apoptosis in HPV18-positive cervical cancer HeLa cells, suggesting a therapeutic potential against HPV-related cancers. frontiersin.org
A critical aspect of the antiviral research on caerin peptides is their ability to prevent the transmission of viruses. For HIV, studies have shown that these peptides can effectively inhibit the transfer of the virus from dendritic cells (DCs) to T cells. rsc.org Caerin peptides were able to access and destroy HIV that had been captured by dendritic cells, thereby preventing the subsequent infection of T cells.
This interruption of the viral transmission pathway is a key finding, as dendritic cells are known to play a role in the sexual transmission of HIV. The ability of certain caerin peptides to inhibit HIV and other sexually transmissible pathogens like Neisseria, while having minimal harmful effects on the protective vaginal microbiome (e.g., Lactobacillus species), suggests their potential as components in topical microbicides to reduce the transmission of sexually transmitted infections.
Table 2: In Vitro Antiviral Activity of Caerin Peptides
| Virus | Peptide(s) | Finding | Mechanism / Impact | Citations |
|---|---|---|---|---|
| HIV | Caerin 1 family (e.g., 1.1, 1.9) | Potent inhibition of T cell infection. | Disruption of viral membrane. | ,, rsc.org |
| HIV | Caerin 1 family (e.g., 1.1, 1.9) | Inhibition of virus transfer from dendritic cells to T cells. | Prevents viral transmission. | , rsc.org, |
| HPV | Caerin 1.1, 1.9 | Inhibition of HPV-transformed cell proliferation. | Induction of apoptosis in cancer cells. | , frontiersin.org |
Advanced Methodologies Employed in Caerin 1.1.2 Research
Biophysical Techniques for Membrane Interaction Analysis
Biophysical methods are crucial for elucidating the initial and most critical step in Caerin 1.1's activity: its interaction with cell membranes. These techniques provide detailed insights into the structural changes of both the peptide and the lipid bilayer upon binding.
Solid-state Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are among the primary tools used to study these interactions. core.ac.uk Research has employed solid-state NMR to examine Caerin 1.1's effects on the phospholipids (B1166683) of live bacteria. nih.gov For instance, ³¹P solid-state NMR was used to monitor the interactions of Caerin 1.1 with Gram-positive bacteria, revealing that the peptide induces the formation of isotropic peaks, which is indicative of membrane disruption. nih.gov Similarly, ²H solid-state NMR studies on intact Escherichia coli and Bacillus subtilis have shown that Caerin 1.1 interacts with the hydrophobic core of the bacterial membranes, leading to a decrease in the order of the lipid acyl chains. nih.gov
The pH of the environment significantly influences the membrane activity of Caerin 1.1, a phenomenon studied using NMR spectroscopy and molecular dynamics simulations. unimelb.edu.au These studies revealed that in an acidic environment, Caerin 1.1 causes greater disruption of lipid dynamics and promotes more water penetration into the membrane's interior compared to at physiological pH. unimelb.edu.au
Table 1: Biophysical Studies on Caerin 1.1 Membrane Interaction
| Technique | Model System | Key Findings | Reference |
|---|---|---|---|
| Solid-State NMR (²H and ³¹P) | Phospholipid Liposomes (PC/PG) | Caerin 1.1 interaction with anionic systems is pronounced, leading to the formation of multiple lipid phases (gel, fluid, isotropic). | core.ac.uk |
| Solid-State NMR (³¹P and ²H) | Live Bacteria (B. cereus, S. epidermidis, E. coli, B. subtilis) | Induces isotropic peak formation due to membrane disruption; decreases order of lipid acyl chains. nih.govnih.gov | nih.govnih.gov |
| NMR Spectroscopy & MD Simulations | Model Cell Membranes | Interaction is pH-dependent; greater membrane perturbation and water penetration in acidic environments. | unimelb.edu.au |
Electrical bilayer recording is a powerful electrophysiological technique used to study the activity of ion channels and pore-forming molecules in an artificial membrane. nih.gov This method involves creating a stable planar lipid bilayer across a small aperture separating two aqueous compartments, which mimics a simplified cell membrane. nih.gov By applying a voltage across this membrane, researchers can record the minute ionic currents that flow through it. nih.gov
When a pore-forming peptide like Caerin 1.1 is introduced, its insertion into the bilayer creates new pathways for ion flow, which are detected as distinct changes in the electrical current. This technique allows for the real-time, single-molecule level observation of pore formation, providing data on the pore's conductance, ion selectivity, and lifetime. While direct studies using this specific technique on Caerin 1.1 are not prominently detailed in the provided context, its known membrane-disrupting and permeabilizing effects make electrical bilayer recording an essential and relevant methodology for characterizing the precise nature of the pores or membrane defects it induces. nih.govucl.ac.uk
Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time analysis of molecular interactions. cytivalifesciences.comnih.gov In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip surface, and a potential binding partner (the analyte) is flowed over this surface. harvard.edu The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of reflected light. cytivalifesciences.comnih.gov
High-Resolution Microscopy for Cellular and Subcellular Studies (e.g., Electron Microscopy)
High-resolution microscopy techniques are indispensable for visualizing the morphological and ultrastructural changes that Caerin 1.1 induces in cells. These methods provide direct visual evidence of the peptide's effects on cellular integrity and organelle structure.
Transmission Electron Microscopy (TEM) has been utilized to observe the effects of Caerin 1.1 on both bacteria and cancer cells. In studies involving phytopathogenic spiroplasmas, treatment with Caerin 1.1 led to a loss of the typical helical structure, inducing a high proportion of irregular, pleomorphic forms and increased cellular branching. researchgate.net
In the context of cancer research, TEM has revealed significant damage to glioblastoma cells following treatment with a combination of Caerin 1.1 and 1.9. nih.govplos.org Electron micrographs of treated U87 and U118 glioblastoma cells showed time-dependent morphological changes to key organelles. Notably, the structure of mitochondria was visibly altered, providing visual support for the peptide's impact on mitochondrial function. nih.govplos.org These high-resolution images are critical for correlating molecular data with observable cellular-level damage.
Cell-Based Assays for Proliferation and Cell Death Characterization (e.g., MTT, LDH Release, Flow Cytometry)
The investigation into the biological activity of novel compounds, particularly those with therapeutic potential, relies heavily on a suite of established cell-based assays. These assays are designed to quantify cellular responses such as proliferation, cytotoxicity (cell death), and the underlying mechanisms of action. For a peptide like Caerin 1.1.2, methodologies including the MTT assay, lactate (B86563) dehydrogenase (LDH) release assay, and flow cytometry would be critical in elucidating its potential as an anti-cancer or antimicrobial agent.
However, a thorough search of scientific literature and protein databases indicates that detailed research findings, including data on cell proliferation, cytotoxicity, and apoptosis induction for the specific compound this compound, have not been published. While its existence is confirmed, its functional role remains uninvestigated through these standard assays. For context, related peptides like Caerin 1.1.1 and Caerin 1.1.4 have been noted as inactive, but no such determination has been made for this compound, leaving its activity profile unknown.
Therefore, no data tables or detailed research findings for this compound from MTT, LDH release, or flow cytometry assays can be presented.
Emerging Research Avenues and Unexplored Areas
Identification of Undiscovered Intracellular Targets and Signalling Cascades
While the membrane-disrupting properties of Caerin 1.1 are well-documented, current research is delving deeper into its intracellular activities. nih.govpnas.org Evidence suggests that after penetrating the cell membrane, Caerin 1.1 and its close relative, Caerin 1.9, may interact with various intracellular components to exert their biological effects. nih.govusc.edu.au
Key Research Findings:
Modulation of Signaling Pathways: In cancer cells, Caerin 1.1 has been shown to influence critical signaling cascades. nih.gov For instance, it has been reported to stimulate TNFα-mediated apoptosis in HeLa cells. frontiersin.orgfrontiersin.org This suggests that the peptide doesn't just physically lyse cells but can also trigger programmed cell death pathways. Research also points to the activation of the T-cell receptor pathway, which could make cancer cells more susceptible to immune-mediated killing. usc.edu.aufrontiersin.org
Immune System Interaction: The immunomodulatory effects of Caerin peptides are a significant area of study. nih.govusc.edu.au They can interact with host immune cells and influence various signaling cascades. nih.gov For example, single-cell RNA sequencing has revealed that Caerin 1.1 and 1.9 can upregulate immune-activating macrophages (M1 phenotype) and natural killer cells while reducing immunosuppressive macrophages (M2 phenotype). usc.edu.au Furthermore, the IFN-α signaling pathway appears to be activated in tumor-infiltrating macrophages following treatment. usc.edu.autandfonline.com
Potential for Intracellular Targeting: The ability of Caerin 1.1 and 1.9 to penetrate the cytoplasm and localize on the nuclear membrane of HeLa cells suggests the existence of specific intracellular targets. nih.gov While these targets are not yet fully identified, proteomics analysis has shown significant changes in protein expression related to translation, apoptosis, and metabolism in cells treated with Caerin peptides. usc.edu.au Some antimicrobial peptides (AMPs) are known to inhibit the synthesis of DNA, RNA, and proteins, or interfere with enzymatic activity and protein folding. nih.govmednexus.org It is plausible that Caerin 1.1 employs similar intracellular mechanisms.
Investigation of Biosynthetic Pathways and Post-Translational Modifications
The biosynthesis of Caerin 1.1, like other amphibian antimicrobial peptides, is a complex process that is not yet fully understood. These peptides are produced in the granular glands of the frog's skin and are an essential part of its innate immune system. mpg.de The process involves the translation of a precursor protein, followed by a series of post-translational modifications (PTMs).
Key Aspects of Biosynthesis and PTMs:
Precursor Synthesis: Caerin peptides are synthesized as larger precursor molecules which are then processed to yield the mature, active peptide. mpg.de
Post-Translational Modifications (PTMs): PTMs are crucial for the structure, stability, and biological activity of many proteins and peptides. frontiersin.org Common PTMs include glycosylation, phosphorylation, acetylation, and amidation. frontiersin.orgfmi.ch In the case of Caerin 1.1, a key modification is the amidation of the C-terminus. This modification is common among amphibian AMPs and is often essential for their antimicrobial activity. nih.gov The specific enzymes and pathways involved in the PTMs of Caerin 1.1 are still an active area of research.
Comparative Analysis with Other Amphibian Antimicrobial Peptides
Caerin 1.1 belongs to a large and diverse group of antimicrobial peptides found in the skin secretions of Australian tree frogs of the genus Litoria. nih.govnih.gov Comparing Caerin 1.1 with other amphibian AMPs, such as those from the Citropin and Maculatin families, provides valuable insights into structure-function relationships. nih.gov
Comparative Structural and Functional Features:
| Peptide Family | Key Structural Features | Primary Activity Profile |
| Caerin | Typically possess a helix-hinge-helix structure, with a proline-induced bend. usc.edu.auacs.org They are amphipathic, with distinct hydrophobic and hydrophilic regions. usc.edu.au | Broad-spectrum antibacterial and antiviral activity. uniprot.orgasm.org Also exhibit anticancer properties. nih.gov |
| Citropin | Generally shorter peptides that also form α-helical structures. | Primarily active against Gram-positive bacteria. nih.gov |
| Maculatin | Also α-helical, with a central proline residue creating a bend that is crucial for its activity. nih.gov | Potent antibacterial activity, particularly against Gram-positive bacteria. nih.gov |
| Magainin | α-helical peptides found in the skin of the African clawed frog (Xenopus laevis). frontiersin.org | Broad-spectrum antimicrobial activity. frontiersin.org |
This table provides a general comparison. Specific activities can vary between individual peptides within a family.
Studies have shown that modifications to the structure of these peptides can significantly impact their activity. For example, replacing the proline residues in the hinge region of Caerin 1.1 with other amino acids leads to a decrease in its antibacterial activity, highlighting the importance of this structural feature. acs.org
Computational Modeling for Predictive Activity and Specificity
Computational modeling has become an indispensable tool in the study and design of antimicrobial peptides. frontiersin.org These methods allow researchers to predict the activity and specificity of peptides like Caerin 1.1 before they are synthesized and tested in the lab, saving time and resources. arxiv.org
Applications of Computational Modeling:
Predictive Algorithms: A variety of computational models, including machine learning algorithms like Support Vector Machines (SVM) and Random Forests (RF), are used to predict whether a given peptide sequence will have antimicrobial properties. frontiersin.orgmdpi.com These models are trained on large databases of known AMPs and non-AMPs, learning to recognize the features that are characteristic of antimicrobial activity. scielo.br
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to establish a mathematical relationship between the structural properties of a peptide and its biological activity. frontiersin.org This allows for the optimization of peptide sequences to enhance their desired effects.
De Novo Design: Advanced computational methods, including genetic algorithms and deep learning, are now being used to design entirely new AMPs de novo. frontiersin.orgacs.org These approaches can generate novel peptide sequences with high predicted antimicrobial efficacy.
Specificity Prediction: A significant challenge in AMP research is predicting which specific types of microbes a peptide will be effective against. arxiv.org Newer computational tools are being developed to predict the target specificity of AMPs, for instance, by considering the genomic sequence of the target microbe. arxiv.org
Understanding Mechanism of Action: Molecular dynamics simulations can be used to model the interaction of peptides like Caerin 1.1 with bacterial membranes at an atomic level. acs.org This provides insights into the mechanisms by which these peptides disrupt membranes and cause cell death.
By leveraging these computational approaches, researchers can more efficiently explore the vast sequence space of peptides to discover and design new antimicrobial agents with improved activity and specificity.
Q & A
Basic Research Questions
Q. What are the structural characteristics of Caerin 1.1.2, and how do they influence its antimicrobial activity?
- Methodological Answer : Structural analysis of this compound can be conducted using nuclear magnetic resonance (NMR) spectroscopy or circular dichroism (CD) to determine its secondary structure (e.g., α-helical motifs). Antimicrobial activity can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Correlate structural stability (e.g., via thermal denaturation studies) with functional efficacy to identify critical residues for activity .
Q. What experimental models are commonly used to evaluate this compound’s antiviral properties?
- Methodological Answer : In vitro models include cell-based assays (e.g., plaque reduction assays for enveloped viruses like HSV-1) and fluorescence-based viral entry inhibition studies. In vivo models might involve murine infection models with viral load quantification via qPCR. Ensure replication across multiple cell lines (e.g., Vero, HeLa) to account for cell-type specificity .
Q. How can researchers ensure reproducibility in synthesizing and purifying this compound?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (C18 column, gradient elution). Validate purity (>95%) via mass spectrometry and analytical HPLC. Document batch-specific variables (e.g., solvent ratios, cleavage conditions) to standardize protocols .
Advanced Research Questions
Q. How can contradictory results regarding this compound’s cytotoxicity across different cell lines be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis of cytotoxicity data using standardized assays (e.g., MTT, LDH release) across diverse cell lines (cancer vs. primary). Apply statistical tools (ANOVA, Tukey’s HSD) to identify variables (e.g., cell membrane composition, peptide concentration). Use confocal microscopy to track peptide localization and correlate with cytotoxicity mechanisms .
Q. What strategies optimize this compound’s stability and bioavailability for in vivo applications?
- Methodological Answer : Explore lipid-based nanoparticle encapsulation or PEGylation to enhance serum stability. Use pharmacokinetic studies (IV/SC administration) with LC-MS/MS quantification of plasma half-life. Compare efficacy in murine infection models with/without delivery systems, monitoring immune response via cytokine profiling .
Q. How can multi-omics approaches elucidate this compound’s mechanism of action against antibiotic-resistant biofilms?
- Methodological Answer : Combine transcriptomics (RNA-seq of biofilm-treated vs. untreated bacteria) with proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., quorum sensing). Validate targets via CRISPR-Cas9 knockouts and assess biofilm disruption using confocal microscopy with LIVE/DEAD staining .
Q. What experimental designs address the pH-dependent activity variance of this compound in chronic wound environments?
- Methodological Answer : Simulate chronic wound conditions (pH 5.5–7.5) in vitro and measure peptide stability (CD spectroscopy) and antimicrobial efficacy (time-kill assays). Use a fractional factorial design to test interactions between pH, ionic strength, and peptide concentration, followed by multivariate regression analysis .
Methodological Frameworks for Rigorous Research
- Data Contradiction Resolution : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies. For example, compare this compound’s efficacy in Gram-positive bacteria (Population) under varying pH (Intervention) against control peptides (Comparison) via MIC (Outcome) .
- Literature Synthesis : Use systematic review protocols (PRISMA guidelines) to aggregate data from heterogeneous studies, highlighting gaps in this compound’s interaction with eukaryotic membranes or synergy with conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
